molecular formula C16H13Cl2N3OS B5297126 5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B5297126
M. Wt: 366.3 g/mol
InChI Key: IRRJFTQIZYMGCQ-UHFFFAOYSA-N
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Description

5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a sulfanyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenylmethylsulfanyl Intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the 3,4-dichlorophenylmethylsulfanyl intermediate.

    Coupling with Pyridinyl Group: The intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate to form the corresponding pyridinyl derivative.

    Cyclization to Form Oxadiazole Ring: The final step involves the cyclization of the pyridinyl derivative with an appropriate reagent, such as hydrazine hydrate, to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares the dichlorophenyl and oxadiazole moieties but differs in the presence of a piperazine ring.

    5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound contains a thiazole ring instead of the pyridinyl group.

Uniqueness

The uniqueness of 5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c17-13-2-1-11(9-14(13)18)10-23-8-5-15-20-16(21-22-15)12-3-6-19-7-4-12/h1-4,6-7,9H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRJFTQIZYMGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCCC2=NC(=NO2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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